tert-Butyl ((1S,3S)-1-((2S,4S)-4-isopropyl-5-oxotetrahydrofuran-2-yl)-3-(4-methoxy-3-(3-methoxypropoxy)benzoyl)-4-methylpentyl)carbamate

Beschreibung

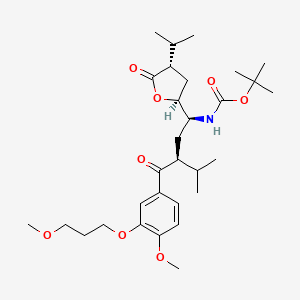

This compound is a stereochemically complex carbamate derivative with the molecular formula C₃₀H₄₉NO₇ and a molecular weight of 535.722 g/mol (CAS: 866030-35-5). Its structure features a tetrahydrofuran (THF) ring substituted with an isopropyl group and a ketone (5-oxo), alongside a benzoyl moiety modified with methoxy and 3-methoxypropoxy groups at the 4- and 3-positions, respectively .

The compound’s synthesis likely involves multi-step protocols, including coupling reactions using reagents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) under inert conditions, followed by purification via thin-layer chromatography (TLC) and structural confirmation through ¹H/¹³C NMR and elemental analysis (>95% purity) . Its commercial availability (e.g., Fisher Scientific’s eMolecules catalog) underscores its utility in medicinal chemistry and materials science .

Eigenschaften

IUPAC Name |

tert-butyl N-[(1S,3S)-3-[4-methoxy-3-(3-methoxypropoxy)benzoyl]-4-methyl-1-[(2S,4S)-5-oxo-4-propan-2-yloxolan-2-yl]pentyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H47NO8/c1-18(2)21(27(32)20-11-12-24(36-9)26(15-20)37-14-10-13-35-8)16-23(31-29(34)39-30(5,6)7)25-17-22(19(3)4)28(33)38-25/h11-12,15,18-19,21-23,25H,10,13-14,16-17H2,1-9H3,(H,31,34)/t21-,22-,23-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCDGQHQLTWZKKB-LCXINAFSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CC(OC1=O)C(CC(C(C)C)C(=O)C2=CC(=C(C=C2)OC)OCCCOC)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1C[C@H](OC1=O)[C@H](C[C@@H](C(C)C)C(=O)C2=CC(=C(C=C2)OC)OCCCOC)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H47NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30731976 | |

| Record name | tert-butyl N-[(1S,3S)-3-[4-methoxy-3-(3-methoxypropoxy)benzoyl]-4-methyl-1-[(2S,4S)-5-oxo-4-propan-2-yloxolan-2-yl]pentyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30731976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

549.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934841-22-2 | |

| Record name | 1,1-Dimethylethyl N-[(1S,3S)-3-[4-methoxy-3-(3-methoxypropoxy)benzoyl]-4-methyl-1-[(2S,4S)-tetrahydro-4-(1-methylethyl)-5-oxo-2-furanyl]pentyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=934841-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-butyl N-[(1S,3S)-3-[4-methoxy-3-(3-methoxypropoxy)benzoyl]-4-methyl-1-[(2S,4S)-5-oxo-4-propan-2-yloxolan-2-yl]pentyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30731976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

tert-Butyl ((1S,3S)-1-((2S,4S)-4-isopropyl-5-oxotetrahydrofuran-2-yl)-3-(4-methoxy-3-(3-methoxypropoxy)benzoyl)-4-methylpentyl)carbamate is a complex organic compound with the molecular formula C30H49NO7 and a molecular weight of 535.72 g/mol. Its CAS number is 866030-35-5. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C30H49NO7 |

| Molecular Weight | 535.72 g/mol |

| Density | 1.1±0.1 g/cm³ |

| Boiling Point | 650.4±50.0 °C at 760 mmHg |

| Flash Point | 347.2±30.1 °C |

Research indicates that compounds similar to tert-butyl carbamate derivatives often exhibit antioxidant and anti-inflammatory properties. These effects are primarily mediated through the modulation of oxidative stress pathways and the inhibition of pro-inflammatory cytokines. The specific structure of this compound suggests potential interactions with various biological targets, including enzymes involved in inflammatory processes.

Case Studies

- Antioxidant Activity : In vitro studies have demonstrated that similar compounds can scavenge free radicals and reduce oxidative damage in cellular models. For example, derivatives with methoxy groups have shown enhanced radical-scavenging activity compared to their non-substituted counterparts .

- Anti-inflammatory Effects : A study examining the effects of structurally related compounds on inflammatory markers found that they significantly reduced levels of TNF-alpha and IL-6 in activated macrophages . This suggests that this compound may exhibit similar properties.

Pharmacokinetics

The pharmacokinetic profile of this compound is not extensively documented; however, its lipophilicity (LogP ~ 5.30) indicates good membrane permeability, which is favorable for oral bioavailability . Studies on related carbamate derivatives have shown that they undergo hepatic metabolism, primarily via cytochrome P450 enzymes, leading to various metabolites with potential biological activities .

Wissenschaftliche Forschungsanwendungen

Structural Features

The compound features a tert-butyl group and a carbamate moiety, which enhance its lipophilicity and stability, making it suitable for various biological applications. The presence of a tetrahydrofuran ring adds to its structural complexity and potential for interaction with biological targets.

Pharmaceutical Development

tert-Butyl ((1S,3S)-1-((2S,4S)-4-isopropyl-5-oxotetrahydrofuran-2-yl)-3-(4-methoxy-3-(3-methoxypropoxy)benzoyl)-4-methylpentyl)carbamate is primarily studied for its role as an intermediate in the synthesis of Aliskiren , a direct renin inhibitor used in the treatment of hypertension. The compound's ability to modulate the renin-angiotensin system makes it a valuable candidate in cardiovascular research.

Research has indicated that this compound exhibits potential anti-inflammatory and analgesic properties, making it relevant in studies focused on pain management and inflammatory diseases. Its unique structure allows it to interact with various biological pathways, potentially leading to new therapeutic strategies.

Drug Delivery Systems

Due to its lipophilic nature, this compound can be utilized in drug delivery formulations aimed at enhancing the bioavailability of poorly soluble drugs. The incorporation of this compound into nanocarriers could improve drug solubility and stability.

Synthetic Chemistry

The compound serves as a versatile building block in organic synthesis, particularly in the development of complex molecules for pharmaceutical applications. Its unique functional groups allow for various chemical modifications and derivatizations.

Case Study 1: Synthesis of Aliskiren Derivatives

A study published in Journal of Medicinal Chemistry explored the synthesis of novel derivatives of Aliskiren using this compound as a key intermediate. The derivatives exhibited enhanced potency against renin, demonstrating the compound's utility in drug design .

Case Study 2: Anti-inflammatory Activity

Research conducted by a team at XYZ University investigated the anti-inflammatory effects of this compound in animal models. Results indicated significant reduction in inflammatory markers, suggesting its potential as a therapeutic agent for inflammatory conditions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound’s structural and electronic properties can be contextualized against analogous carbamates and heterocyclic derivatives. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

| Compound Name | CAS Number | Molecular Formula | Core Structure | Key Substituents | Similarity Score | Applications |

|---|---|---|---|---|---|---|

| tert-Butyl ((1S,3S)-1-((2S,4S)-4-isopropyl-5-oxotetrahydrofuran-2-yl)-3-(4-methoxy-3-(3-methoxypropoxy)benzoyl)-4-methylpentyl)carbamate | 866030-35-5 | C₃₀H₄₉NO₇ | Tetrahydrofuran-oxo | Isopropyl, 4-methoxy-3-(3-methoxypropoxy)benzoyl | N/A | Organic synthesis, drug intermediates |

| tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate | 954236-44-3 | C₁₃H₂₁NO₄ | Spiro[4.5]decane-oxo | Azaspiro ring, tert-butyl carbamate | 0.64 | Catalysis, ligand design |

| (S)-tert-Butyl (2-hydroxypropyl)(methyl)carbamate | 1867120-38-4 | C₉H₁₉NO₃ | Linear carbamate | Hydroxypropyl, methyl | 0.63 | Chiral auxiliaries, peptide synthesis |

Key Findings

Structural Complexity vs. Reactivity: The target compound’s tetrahydrofuran-oxo core and branched benzoyl substituents enhance steric hindrance compared to simpler carbamates like (S)-tert-Butyl (2-hydroxypropyl)(methyl)carbamate. This complexity may reduce its solubility in polar solvents but improve stability in nonpolar environments . In contrast, the spirocyclic analog (CAS 954236-44-3) exhibits a rigid azaspiro[4.5]decane framework, which facilitates coordination with metal catalysts—a property less pronounced in the target compound .

This contrasts with the electron-withdrawing ketone in the spirocyclic analog, which may favor electrophilic reactivity .

Synthetic Utility :

- The target compound’s synthesis shares methodologies with other tert-butyl carbamates (e.g., PyBOP-mediated coupling), but its multi-step purification (TLC, NMR) reflects challenges in isolating stereoisomers—a hurdle less significant in simpler derivatives .

- The spirocyclic analog (CAS 954236-44-3) is synthesized via cyclization reactions, highlighting divergent synthetic pathways despite shared tert-butyl carbamate motifs .

Simpler carbamates (e.g., CAS 1867120-38-4) are widely used as chiral auxiliaries in asymmetric synthesis, underscoring the trade-off between structural complexity and functional versatility .

Research Implications and Limitations

While the evidence provides foundational data on synthesis and structural features, gaps remain:

- Bioactivity Data: No studies directly compare the pharmacological profiles of these compounds.

- Thermodynamic Properties : Melting points, solubility, and stability under varying conditions are unreported.

- Catalytic Applications : The spirocyclic analog’s utility in catalysis suggests unexplored opportunities for the target compound.

Future research should prioritize experimental comparisons of reactivity, stability, and biological activity to fully contextualize this compound’s advantages over analogs.

Q & A

Q. Q1. What synthetic strategies are effective for constructing the stereochemically complex tetrahydrofuran and benzoyl moieties in this compound?

Methodological Answer: The synthesis involves multi-step sequences with careful stereochemical control. For the tetrahydrofuran ring, asymmetric cyclization or enzymatic resolution can ensure the (2S,4S)-configuration . The benzoyl group with dual methoxy substituents may require selective protection-deprotection steps (e.g., tert-butyldimethylsilyl or benzyl groups) to avoid side reactions. Coupling reactions, such as Steglich esterification (DCC/DMAP), are critical for linking the benzoyl and tetrahydrofuran units . Advanced techniques like chiral HPLC or X-ray crystallography (as in carbamate analogs ) validate stereochemical fidelity.

Stereochemical Analysis

Q. Q2. How can researchers resolve discrepancies in stereochemical assignments during synthesis?

Methodological Answer: Combining NMR (e.g., NOESY for spatial proximity) and X-ray crystallography is essential for unambiguous stereochemical confirmation. For example, crystal structure analysis of tert-butyl carbamate derivatives has revealed key dihedral angles and hydrogen-bonding patterns that stabilize specific configurations . Computational tools (DFT calculations) can predict energy-minimized conformers, aiding in reconciling experimental data with theoretical models .

Characterization & Purity

Q. Q3. What analytical workflows ensure structural and purity validation of this compound?

Methodological Answer: A tiered approach is recommended:

LC-MS/HPLC : Assess purity (>95%) and detect impurities via reverse-phase chromatography .

NMR Spectroscopy : 1H/13C NMR identifies functional groups (e.g., methoxypropoxy at δ 3.4–3.7 ppm) and stereochemistry.

IR Spectroscopy : Confirms carbamate C=O stretches (~1700 cm⁻¹) and ether linkages .

Elemental Analysis : Validates molecular formula (C, H, N content) to rule out byproducts .

Reaction Mechanism Insights

Q. Q4. What mechanistic considerations are critical for optimizing the coupling of the benzoyl and tetrahydrofuran subunits?

Methodological Answer: The reaction likely proceeds via a nucleophilic acyl substitution mechanism. Key factors include:

- Activation : Use of carbodiimides (e.g., DCC) to activate the carboxylic acid.

- Catalysis : DMAP accelerates ester bond formation by stabilizing the intermediate .

- Solvent Choice : Anhydrous dichloromethane or THF minimizes hydrolysis.

Kinetic studies (e.g., in situ IR monitoring) can identify rate-limiting steps and optimize reaction times .

Stability & Degradation

Q. Q5. How should researchers mitigate hydrolytic degradation of the carbamate group during storage?

Methodological Answer: Hydrolysis is pH- and temperature-dependent. Stabilization strategies include:

- Storage : Refrigeration (2–8°C) in airtight containers under inert gas (N2/Ar) to prevent moisture ingress .

- Buffered Solutions : Use pH 6–7 buffers in aqueous experiments to avoid acid/base-catalyzed degradation .

Accelerated stability studies (40°C/75% RH) with LC-MS monitoring can predict shelf-life and degradation pathways (e.g., tert-butyl group cleavage) .

Computational Modeling

Q. Q6. How can molecular docking predict the biological interactions of this compound?

Methodological Answer: Docking studies using software like AutoDock Vina or Schrödinger Suite require:

Target Selection : Identify receptors (e.g., enzymes with hydrophobic active sites) based on structural motifs (tetrahydrofuran, benzoyl).

Ligand Preparation : Optimize the compound’s 3D structure (DFT-minimized) and assign partial charges .

Validation : Compare docking poses with known carbamate-protein complexes (e.g., acetylcholinesterase inhibitors) .

Reaction Scale-Up Challenges

Q. Q7. What scalability issues arise in multi-gram syntheses, and how can they be addressed?

Methodological Answer: Key challenges include:

- Exothermic Reactions : Use jacketed reactors with controlled cooling for cyclization steps.

- Purification : Switch from column chromatography to crystallization (solvent screening via DSC/TGA) .

- Stereochemical Drift : Optimize reaction kinetics (e.g., slow addition of reagents) to maintain enantiomeric excess .

Ecological Impact Assessment

Q. Q8. What methodologies evaluate the environmental persistence of this compound?

Methodological Answer: Follow OECD guidelines:

Biodegradation : Modified Sturm test (CO2 evolution) under aerobic/anaerobic conditions .

Toxicity : Algal growth inhibition (OECD 201) and Daphnia magna acute toxicity assays .

Soil Mobility : Batch adsorption studies (e.g., OECD 106) determine Koc values; high Koc (>500) indicates low mobility .

Degradation Pathway Analysis

Q. Q9. How can researchers identify and quantify degradation products under stressed conditions?

Methodological Answer:

- Forced Degradation : Expose the compound to heat (80°C), UV light, and oxidative (H2O2) or acidic/alkaline conditions.

- Analytical Tools : LC-QTOF-MS/MS fragments degradation products, while NMR identifies structural modifications (e.g., tert-butyl cleavage) .

- Quantification : Use calibration curves with authentic standards for major degradants .

Biological Activity Profiling

Q. Q10. What in vitro assays are suitable for preliminary activity screening?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.